4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine
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Overview
Description
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a methylsulfonyl group attached to the pyrimidine ring. It has garnered interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, acetylacetone, and dimethyl sulfone.
Formation of Intermediate: The initial step involves the condensation of 3,4-dichloroaniline with acetylacetone under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenyl group and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine
- 4-(4-Benzyloxy)phenylpyrimidine
- 2,4,6-Trichloropyrimidine
Uniqueness
4-(3,4-Dichlorophenyl)-2-methyl-5-(methylsulfonyl)pyrimidine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-5-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-7-15-6-11(19(2,17)18)12(16-7)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYBJZLIXRGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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